molecular formula C16H14N2O3S2 B3723524 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3723524
M. Wt: 346.4 g/mol
InChI Key: ZEQVHNKFOMUBOO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic rhodanine-indole hybrid compound designed for antimicrobial research and drug discovery applications. This chemical class has demonstrated significant potential in addressing the global challenge of antimicrobial resistance. In biological evaluations, closely related analogues of this compound have exhibited superior antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Crucially, some derivatives have shown enhanced potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) compared to reference drugs like ampicillin . These compounds also display potent antifungal activity , outperforming common antifungal agents such as bifonazole and ketoconazole against various fungal species . A key advantage of this structural class is its ability to inhibit biofilm formation , a major bacterial virulence factor, at levels 2- to 4-times greater than some standard antibiotics . The proposed mechanism of action involves dual targeting. Molecular docking studies suggest that the antibacterial effect may be mediated through the inhibition of the bacterial enzyme MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), which is essential for peptidoglycan cell wall synthesis . Concurrently, the antifungal activity is likely due to the inhibition of CYP51 (lanosterol 14α-demethylase) , a key enzyme in fungal ergosterol biosynthesis . This multi-target profile makes it a valuable tool for polypharmacological studies. This product is provided for research purposes to investigate novel antimicrobial agents, study structure-activity relationships (SAR) in medicinal chemistry, and explore mechanisms to overcome microbial resistance. Handling Note: This compound is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-14(20)6-3-7-18-15(21)13(23-16(18)22)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,8-9,21H,3,6-7H2,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVHNKFOMUBOO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCCC(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCCC(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has garnered attention in recent years for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 301688-73-3

This compound features a thiazolidinone core fused with an indole moiety, a combination that enhances its pharmacological potential.

Synthesis

The synthesis of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of indole derivatives with thiazolidinone precursors. The general synthetic route includes:

  • Formation of Thiazolidinone Core : The initial step involves the reaction of thioamides with appropriate aldehydes in acidic conditions to form the thiazolidinone structure.
  • Indole Substitution : The indole derivative is then introduced through a methylene bridge, completing the synthesis.

This process has been documented to yield compounds with significant biological activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit potent antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, revealing:

CompoundMIC (μM)MBC (μM)Active Against
5b0.562.08Bacillus cereus
5d37.957.8Staphylococcus aureus
5g18.197.38Escherichia coli

These results indicate that the synthesized compounds can outperform standard antibiotics such as ampicillin and streptomycin .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies have shown that derivatives possess significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A431 (human epidermoid)<10
U251 (glioblastoma)<20
WM793 (melanoma)<15

The presence of specific functional groups, such as methoxy or halogen substitutions on the phenyl ring, enhances the cytotoxicity of these compounds .

The proposed mechanism by which these compounds exert their biological effects includes:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating antibiotic-resistant infections .

Investigation into Antitumor Properties

Another study focused on the antitumor effects of thiazolidinone-based compounds in vivo using murine models. The findings demonstrated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit notable antimicrobial activity against a range of bacteria and fungi.

  • Synthesis and Evaluation :
    • A study synthesized various derivatives and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria, showing promising results. Compounds demonstrated better efficacy than traditional antibiotics like ampicillin against resistant strains such as MRSA and E. coli .
  • Mechanism of Action :
    • The mechanism involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation, which is critical for chronic infections .
  • Case Study Data :
    • In vitro tests revealed that certain compounds had Minimum Inhibitory Concentrations (MIC) as low as 0.56 μM against Bacillus cereus and Staphylococcus aureus, indicating high potency .

Anticancer Activity

The compound also shows potential in cancer treatment:

  • Cell Line Studies :
    • Research has indicated that derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compounds exhibited cytotoxic effects by promoting cell cycle arrest and apoptosis through mitochondrial pathways .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that these compounds interact effectively with targets involved in cancer progression, such as PPARγ, which plays a role in regulating cellular differentiation and metabolism .

Comparative Analysis of Biological Activities

CompoundActivity TypeMIC (µM)Target Organism
Compound 5bAntibacterial0.56Bacillus cereus
Compound 5gAntifungal< 0.50Candida albicans
Compound 5hAnticancerIC50: 10MCF-7 Cell Line

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 5-(indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, where variations in substituents (e.g., carboxylic acid chain length, indole modifications) significantly influence bioactivity. Below is a comparative analysis:

Compound Name / Substituents Key Structural Features Biological Activity (IC₅₀/MIC) SAR Insights References
Target Compound : Butanoic acid substituent, unmodified indole - Butanoic acid chain
- Indol-3-ylmethylene group
Moderate antibacterial (MRSA: MIC 8–16 µg/mL) Optimal chain length (C4) balances hydrophobicity and solubility
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic acid - Benzoic acid substituent
- Indol-3-ylmethylene
Antifungal (Candida: MIC 4 µg/mL) Aromatic carboxylic acids enhance antifungal potency
(Z)-4-[5-(5-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid - Methoxy group at indole position 5
- Butanoic acid chain
Improved antibacterial (MRSA: MIC 4 µg/mL) Electron-donating groups (e.g., OCH₃) enhance membrane penetration
(Z)-5-(1-Methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one with phenylacetic acid - Phenylacetic acid substituent
- N-methylindole
High antifungal (Aspergillus: MIC 2 µg/mL) Bulky aromatic substituents improve target binding
4-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid - Bromophenyl-furan substituent
- Butanoic acid chain
ASK1 inhibition (IC₅₀: 0.2 µM) Heterocyclic extensions (e.g., furan) enhance kinase inhibition
(Z)-3-[5-(6-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]propionic acid - Propionic acid chain
- Methoxy at indole position 6
Reduced antifungal activity (MIC 32 µg/mL) Shorter chains (C3) reduce cellular uptake

Key Trends in Structure-Activity Relationships (SAR)

Carboxylic Acid Chain Length: Butanoic acid (C4) optimizes activity against MRSA and ASK1 . Shorter chains (e.g., propionic acid, C3) reduce antifungal potency due to poor membrane interaction . Longer chains (e.g., hexanoic acid, C6) diminish activity, likely due to increased steric hindrance .

Indole Modifications :

  • Methoxy groups at positions 5 or 6 enhance antibacterial activity by improving lipophilicity .
  • N-Methylation of indole (e.g., 1-methyl-1H-indole) increases antifungal activity but reduces solubility .

Substituent Effects :

  • Aromatic carboxylic acids (e.g., benzoic, phenylacetic) improve antifungal activity via π-π stacking with target enzymes .
  • Bulky substituents (e.g., bromophenyl-furan) enhance kinase inhibition by occupying hydrophobic pockets .

Enzyme Inhibition: The target compound’s butanoic acid chain and indole group synergize to inhibit ASK1 (IC₅₀: 0.2 µM), a key kinase in inflammatory pathways .

Contradictions and Limitations

  • While methoxy groups generally enhance activity, their placement (position 5 vs. 6) leads to variable outcomes. For example, a 5-OCH₃ group improves antibacterial activity, but a 6-OCH₃ group shows minimal effect .
  • Replacement of butanoic acid with 4-(methylthio)butanoic acid (e.g., compound 5e) reduces antifungal activity despite similar chain length, highlighting the critical role of functional group polarity .

Q & A

Basic: What are the recommended synthetic strategies for preparing this rhodanine-indole hybrid compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of rhodanine (2-thioxothiazolidin-4-one) with indole-3-carbaldehyde under acidic or basic conditions to form the 5-arylidene intermediate.
  • Step 2: Alkylation or coupling with butanoic acid derivatives to introduce the butanoic acid moiety at the N3 position of the thiazolidinone ring.
  • Validation: Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
    This strategy aligns with general methodologies for 5-arylidenerhodanine derivatives .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., indole C3-methylene, thioxo group).
    • FTIR: Identify C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-thioxo, ~1200 cm⁻¹) stretches.
  • Crystallography:
    • Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures, leveraging X-ray diffraction data .
    • Visualize thermal ellipsoids with ORTEP-3 to assess bond angles/disorders .
    • Process data via the WinGX suite for small-molecule crystallography .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

  • Twinning Analysis: Use SHELXL’s TWIN and BASF commands to refine twinned data, adjusting the scale factor for twin domains .
  • Disorder Modeling: Apply PART and SUMP restraints in SHELXL to refine overlapping electron densities (e.g., flexible butanoic acid chains).
  • Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks.

Advanced: What computational methods are suitable for predicting bioactivity and target engagement?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to dock the compound into rhodanine-targeted enzymes (e.g., aldose reductase, bacterial enoyl-ACP reductase).
  • QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from Gaussian-optimized structures to correlate substituent effects with activity .
  • MD Simulations: Run GROMACS simulations to assess binding stability (≥50 ns) and identify key residue interactions.

Advanced: How to address conflicting bioactivity data in enzyme inhibition assays?

  • Reproducibility Checks:
    • Validate enzyme source purity (e.g., SDS-PAGE) and assay conditions (pH, cofactors).
    • Include positive controls (e.g., epalrestat for aldose reductase) .
  • Mechanistic Profiling:
    • Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
    • Cross-test against structurally related rhodanines to isolate scaffold-specific effects.

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation: React the butanoic acid group with sodium bicarbonate to form a water-soluble sodium salt.
  • Prodrug Design: Esterify the carboxylic acid with pivaloyloxymethyl groups for improved membrane permeability.
  • Formulation: Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance stability in physiological buffers.

Advanced: How to design SAR studies for modifying the indole and thiazolidinone moieties?

  • Substitution Strategies:
    • Indole Ring: Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to modulate π-π stacking with hydrophobic enzyme pockets.
    • Thiazolidinone Core: Replace sulfur with selenium (thio→seleno) to enhance redox activity .
  • Activity Testing: Prioritize substitutions based on docking scores and synthetic feasibility, then validate via enzyme inhibition and cytotoxicity assays.

Basic: What safety protocols are essential for handling sulfur-containing heterocycles?

  • Lab Practices:
    • Use fume hoods for reactions involving thiols or H₂S byproducts.
    • Store compounds under inert gas (N₂/Ar) to prevent oxidation of thioxo groups.
  • Waste Disposal: Neutralize acidic residues (e.g., butanoic acid) with NaHCO₃ before disposal.

Advanced: How to validate the compound’s mechanism of action in cellular models?

  • Target Engagement:
    • Use CRISPR-Cas9 to knockout putative targets (e.g., PPARγ) and assess activity loss.
    • Perform cellular thermal shift assays (CETSA) to confirm target binding.
  • Pathway Analysis: Conduct RNA-seq or phosphoproteomics to map downstream signaling effects.

Advanced: What statistical methods resolve variability in crystallographic or bioassay datasets?

  • Rmerge vs. CC1/2: Prioritize datasets with CC1/2 > 90% (indicative of high data quality) over Rmerge, which is resolution-dependent .
  • ANOVA for Bioassays: Apply Tukey’s HSD test to compare IC₅₀ values across replicates, excluding outliers via Grubbs’ test (α=0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.